

Mechanism of Action and Antiviral Profile

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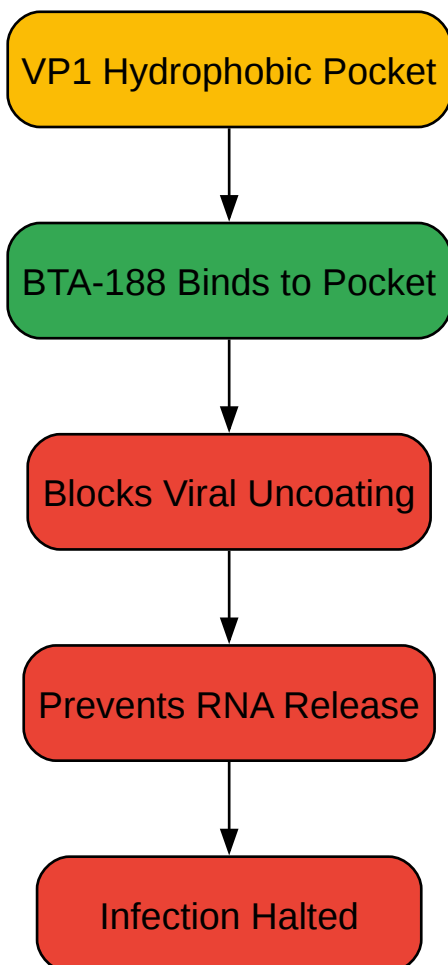
Compound Focus: Bta-188

CAS No.: 314062-80-1

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BTA-188 belongs to a class of antiviral agents known as **capsid-binding inhibitors** [1]. Its mechanism is characterized by the following steps:



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BTA-188 exhibits **broad-spectrum activity** against numerous picornaviruses. The table below summarizes its in vitro activity against a range of virus strains [2] [3].

Virus or Strain Category	Specific Strain / Example	Activity (IC ₅₀ or EC ₅₀)
Human Rhinovirus (HRV)	HRV-2	0.8 nM [4]
	Multiple serotypes (56 lab strains & 3 clinical isolates)	75% inhibited at <100 nM [2]
Enterovirus 71		82 nM [2]
Other Enteroviruses	Coxsackie A and B viruses	IC ₅₀ range: 773 - 3,608 nM [2]
	Echoviruses	IC ₅₀ range: 193 - 5,155 nM [2]
Poliovirus	Strain Chat	82 nM [2]

Comparative Antiviral Activity and Drug Development

BTA-188 was developed as a successor to **pirodavir**, an early capsid-binding agent limited by **hydrolysis of its ester group** in vivo [2] [3]. **BTA-188** replaces this ester with a more stable **oxime ether group**, improving its suitability for oral administration [2] [3].

The table below compares **BTA-188**'s activity against a panel of 32 HRV serotypes with other inhibitors [3].

Compound	Median EC ₅₀ (32 HRV Serotypes)	Key Characteristics
BTA-188	Data presented in graph (superior to pleconaril)	Orally available; broad-spectrum anti-picornavirus activity [3].
Pleconaril	37.4 - 224.1 ng/mL (depending on species)	Submitted for FDA approval; rejected due to safety concerns [3].
Pirodavir	4.0 - 11.1 ng/mL (depending on species)	Potent in vitro; hydrolyzes in vivo; not therapeutically efficacious [2] [3].
BTA798	4.3 ng/mL	Later-generation ethoxybenzoxazole capsid binder; progressed to clinical trials [3].

A notable limitation is that **BTA-188**, like other capsid-binders in its class, shows **reduced efficacy against Human Rhinovirus C (RV-C)** due to unique conserved amino acids in the VP1 drug-binding pocket [1].

Key Experimental Methods

The primary data on **BTA-188**'s activity was generated using standardized virological assays:

- **Cell-based Cytopathic Effect (CPE) Inhibition Assay:** This is the core method used to determine the compound's antiviral potency (IC₅₀/EC₅₀) [2]. The protocol involves:
 - Adding serial dilutions of **BTA-188** to near-confluent cell monolayers (e.g., HeLa, KB, or A549 cells) in 96-well plates [2].
 - Infecting cells with a challenge dose of virus (Multiplicity of Infection/MOI of 0.001 to 0.01) immediately after compound addition [2].
 - Incubating and then scoring the inhibition of virus-induced cell death (cytopathic effect), typically in quadruplicate for each drug concentration [2].
- **Neutral Red Uptake Assay:** Used as a quantitative endpoint in the CPE assay to measure cell viability [2].
- **Cytotoxicity Assessment:** The selectivity of **BTA-188** is confirmed by determining its 50% cytotoxic dose (CD₅₀) in actively growing cells, which was found to be ≥4,588 nM, indicating a high therapeutic index [2].

BTA-188 represents an important step in developing orally available, broad-spectrum antipicornavirus agents. Its well-defined capsid-binding mechanism provides a template for future antiviral development, though its inactivity against RV-C highlights the challenge of viral diversity.

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